molecular formula C18H24Cl2N2O2S B1402461 4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride CAS No. 1361111-82-1

4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride

Cat. No.: B1402461
CAS No.: 1361111-82-1
M. Wt: 403.4 g/mol
InChI Key: LLPRRJUOOWRVGL-UHFFFAOYSA-N
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Description

4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride is a synthetic organic compound of significant interest in medicinal chemistry and basic research. Its molecular architecture, incorporating a thiazole ring linked to an azepanol moiety via a phenoxy-ethyl chain, suggests potential for diverse biological interactions. This structure is common in compounds that modulate G protein-coupled receptors (GPCRs), a major family of drug targets involved in countless physiological processes . Researchers may investigate this compound as a potential scaffold for developing ligands for various GPCR subtypes. The presence of the 4-chlorophenoxy group can mimic structural elements found in known receptor agonists and antagonists, making it a valuable tool for studying receptor-ligand binding kinetics and functional selectivity . Furthermore, the azepan-ol group provides a handle for exploring interactions with enzymatic targets. In early-stage drug discovery, this chemical is utilized in high-throughput screening assays to identify novel bioactive hits. It also serves as a key intermediate in synthetic chemistry for constructing more complex molecules with potential activity against neurological disorders or infectious diseases. This compound is For Research Use Only and is intended solely for laboratory investigation.

Properties

IUPAC Name

4-[5-[2-(4-chlorophenoxy)ethyl]-4-methyl-1,3-thiazol-2-yl]azepan-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O2S.ClH/c1-13-16(7-12-23-15-5-3-14(19)4-6-15)24-17(21-13)18(22)8-2-10-20-11-9-18;/h3-6,20,22H,2,7-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPRRJUOOWRVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2(CCCNCC2)O)CCOC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride, with the CAS number 1361111-82-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C_{19}H_{22}ClN_{3}O_{2}S
  • Molecular Weight : 403.4 g/mol
  • Structure : The compound features a thiazole ring, an azepane moiety, and a chlorophenoxy group, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : Similar compounds have shown promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. AChE inhibitors increase acetylcholine levels in the brain, enhancing cognitive functions .
  • G Protein-Coupled Receptors (GPCRs) : The compound may also interact with GPCRs, leading to downstream signaling effects such as increased intracellular calcium ions .

Biological Activity Data

Research has demonstrated the following biological activities associated with this compound:

Activity IC50 Value (µM) Reference
AChE Inhibition2.7
Antimicrobial EffectsVaries
Binding Affinity to BSAHigh

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the AChE inhibitory activity of various thiazole derivatives, including those similar to our compound. The most potent derivative exhibited an IC50 of 2.7 µM, indicating strong potential for cognitive enhancement applications .
  • In Silico Studies : Molecular docking studies have been conducted to predict the binding interactions between this compound and AChE. These studies suggest that the thiazole and azepane moieties play critical roles in binding affinity and specificity .
  • Antimicrobial Activity : Preliminary tests indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens. The exact mechanism remains under investigation but may involve disruption of bacterial cell walls or interference with metabolic pathways .

Scientific Research Applications

Receptor Interaction Studies

Research indicates that compounds similar to 4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride often act as ligands for various receptors:

  • Cannabinoid Receptors : Preliminary studies suggest potential interaction with CB1 receptors, indicating possible psychoactive effects or therapeutic applications in pain management and anxiety disorders .
  • Serotonin Receptors : The compound may also exhibit activity at 5-HT2A receptors, which are implicated in mood regulation and psychotropic effects, making it a candidate for further investigation in psychiatric conditions .

Synthetic Pathways and Derivatives

The synthesis of this compound can lead to the development of derivatives that may enhance its pharmacological profile. For instance:

  • Analog Synthesis : Modifications to the thiazole or azepane structures could yield analogs with improved receptor selectivity or reduced side effects, thus broadening their therapeutic potential .

Neuropharmacological Research

Given its structural characteristics, this compound could be explored for neuropharmacological applications:

  • Cognitive Enhancement : Analogous compounds have shown promise in enhancing cognitive functions through modulation of neurotransmitter systems . Further studies could elucidate the cognitive effects of this specific compound.

Toxicology Studies

Understanding the toxicity profile is crucial for any therapeutic application. Current literature emphasizes the need for comprehensive toxicological assessments to evaluate the safety of such compounds:

  • Clinical Toxicity Assessment : As noted in various studies, there is a significant gap in understanding the clinical toxicity associated with novel psychoactive substances, including those structurally related to this compound .

Table of Relevant Case Studies

Study ReferenceFocus AreaFindings
Psychoactive Substance AssessmentIdentified receptor interactions; potential psychoactive effects noted.
NeuropharmacologySuggested cognitive enhancement properties; requires further validation.
Synthetic DerivativesExplored modifications leading to improved pharmacological profiles.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Key Substituents Biological Activity Reference
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... Chlorophenyl, fluorophenyl, triazolyl, thiazole Antimicrobial (e.g., [48])
2-{[5-(4-chlorophenoxymethyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid Chlorophenoxymethyl, triazolyl, sulfanyl acetic acid Not specified (pesticide analog)
2-(4-Methyl-thiazol-2-yl methyl)-5-(3,4,5-trimethoxy-benzylidene)-thiazol-4-one Methylthiazole, benzylidene, thiazol-4-one Antitumor (cancer cell lines)
Target Compound 4-Chlorophenoxyethyl, methylthiazole, azepan-4-ol Hypothesized antimicrobial

Key Observations :

  • Chlorophenyl vs. Fluorophenyl : Replacement of fluorophenyl with chlorophenyl in isostructural compounds (e.g., ) may enhance lipophilicity and alter binding interactions in antimicrobial applications due to chlorine’s larger atomic radius and electronegativity .
  • Thiazole Positional Isomerism : The target compound’s thiazol-2-yl group differs from thiazol-4-one derivatives (), which exhibit antitumor activity. This positional shift may redirect biological targets from cancer pathways to microbial enzymes .
  • Azepan-4-ol vs. Smaller Heterocycles : The seven-membered azepan ring in the target compound contrasts with piperazine rings in H-series inhibitors () or triazolyl groups in pesticides (). Larger rings may improve membrane permeability but reduce metabolic stability .

Pharmacological Activity Comparison

Table 2: Activity Profiles of Related Compounds

Compound Class Example Structure Activity Profile Mechanism Hypotheses Reference
Thiazole-Triazole Hybrids 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... Antimicrobial (Gram-positive bacteria) Inhibition of microbial cell wall synthesis
Thiazol-4-one Derivatives 2-(4-Methyl-thiazol-2-yl methyl)-5-(3,4,5-trimethoxy-benzylidene)-thiazol-4-one Antitumor (IC₅₀: 12–18 µM in HeLa cells) Tubulin polymerization inhibition
Triazole Pesticides Metconazole, Triticonazole () Fungicidal Cytochrome P450 lanosterol demethylase inhibition
Target Compound 4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride Potential broad-spectrum antimicrobial Likely interference with microbial enzymes or membrane integrity

Key Insights :

  • The azepan-4-ol group’s hydroxyl moiety may facilitate hydrogen bonding with microbial targets, similar to triazole-based antifungals () .
  • Thiazole rings in antimicrobial compounds () often interact with bacterial enzymes via π-π stacking or hydrophobic interactions, a feature likely retained in the target compound .

Physicochemical and Pharmacokinetic Properties

Table 3: Property Comparison with Analogues

Property Target Compound 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)... () Triazole Pesticides ()
Molecular Weight ~420–450 g/mol (estimated) 480–500 g/mol 300–350 g/mol
Solubility High (hydrochloride salt) Moderate (neutral form) Low (lipophilic neutral forms)
LogP (Predicted) ~2.5–3.0 ~3.5–4.0 ~4.0–5.0
Metabolic Stability Moderate (azepan ring susceptibility to oxidation) High (fluorophenyl groups resist metabolism) High (triazole stability)

Key Notes:

  • The hydrochloride salt form of the target compound enhances aqueous solubility compared to neutral analogues () .
  • Higher logP values in triazole pesticides () correlate with stronger membrane penetration but poorer solubility, highlighting a trade-off addressed by the target compound’s salt formulation .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multistep reactions, including thiazole ring formation via cyclization of thiosemicarbazides with chloroacetic acid derivatives under acidic conditions. For example, describes a reflux method using DMF-acetic acid (1:2 v/v) with sodium acetate as a base, achieving high yields for structurally similar thiazolidinones. Key parameters to optimize include:
  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazole synthesis.
  • Catalyst/base : Sodium acetate aids in deprotonation and accelerates cyclization .
  • Temperature : Reflux (100–120°C) ensures complete ring closure, as seen in for analogous thiazole derivatives .

Q. How can the structural identity and purity of this compound be validated?

  • Methodological Answer : Use orthogonal analytical techniques:
  • Single-crystal X-ray diffraction (SCXRD) : Provides definitive proof of molecular geometry (e.g., used SCXRD with R factor = 0.068 for a thiadiazol-thiazolidinone hybrid) .
  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR shifts with computational predictions (e.g., Density Functional Theory) to confirm substituent positions.
  • HPLC-MS : Monitor purity (>95%) and detect byproducts, as suggested in for pharmaceutical impurities .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential toxicity ( highlights hazards like skin corrosion and aquatic toxicity) .
  • Storage : Keep in airtight containers under inert gas (N2_2) to prevent hydrolysis, as chloride-containing thiazoles are moisture-sensitive () .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or solvent interactions. For example, shows that solubility in 1,2-dichloroethane vs. methanol varies due to hydrogen-bonding capacity. To address this:
  • Phase-solubility studies : Use the Higuchi–Connors method to determine solubility parameters.
  • Thermodynamic analysis : Calculate Gibbs free energy of dissolution to identify dominant intermolecular forces .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Apply frameworks from long-term ecotoxicology studies (e.g., ’s INCHEMBIOL project):
  • Abiotic degradation : Test hydrolysis/photolysis rates under varying pH and UV conditions.
  • Biotic transformation : Use OECD 301B Ready Biodegradability tests with activated sludge.
  • Bioaccumulation : Measure logP values via shake-flask experiments and correlate with BCF (bioconcentration factor) models .

Q. How can metabolic stability be assessed in vitro for this compound?

  • Methodological Answer :
  • Hepatocyte/microsomal assays : Incubate the compound with rat or human liver microsomes ( references LC-MS protocols for spiro-decanone derivatives).
  • CYP450 inhibition screening : Use fluorometric assays (e.g., CYP3A4/2D6) to identify metabolic pathways and potential drug–drug interactions .

Q. What strategies mitigate synthetic byproducts during scale-up?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates (e.g., ’s reflux method).
  • Design of Experiments (DoE) : Optimize parameters like stoichiometry and mixing efficiency using response surface methodology (RSM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride
Reactant of Route 2
4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride

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